molecular formula C9H13NO3S2 B1359861 S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine CAS No. 22236-45-9

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine

Cat. No.: B1359861
CAS No.: 22236-45-9
M. Wt: 247.3 g/mol
InChI Key: IRNAWARRPQUZDU-UHFFFAOYSA-N
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Description

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a useful research compound. Its molecular formula is C9H13NO3S2 and its molecular weight is 247.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202395. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, also known as a methylene-transfer agent, primarily targets carbonyl compounds . These compounds play a crucial role in various biochemical reactions, particularly in the formation of epoxides .

Mode of Action

The compound interacts with its targets through a unique mechanism. The anion of this compound adds to carbonyl compounds, leading to the formation of epoxides . These epoxides can then react with a further mole of reagent, resulting in ring expansion to give 2,2-disubstituted oxetanes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of carbonyl compounds into epoxides and subsequently into 2,2-disubstituted oxetanes . These transformations can have significant downstream effects, potentially influencing a variety of biochemical processes.

Result of Action

The primary molecular result of the action of this compound is the formation of 2,2-disubstituted oxetanes from carbonyl compounds . This transformation could potentially have a variety of cellular effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be kept away from oxidizing agents . These precautions suggest that the compound’s action could be affected by factors such as temperature, humidity, and the presence of other chemicals.

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-8-4-6-9(7-5-8)15(12,13)10-14(2,3)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNAWARRPQUZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944880
Record name N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-45-9
Record name N-(Dimethyloxido-λ4-sulfanylidene)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22236-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Dimethyl-N-(p-tolylsulphonyl)sulphoximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022236459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22236-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-dimethyl-N-(p-tolylsulphonyl)sulphoximide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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